molecular formula C10H8BrNO3 B13980886 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid

2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid

Cat. No.: B13980886
M. Wt: 270.08 g/mol
InChI Key: KKSUGLJORZMQRN-UHFFFAOYSA-N
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Description

2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid: is a chemical compound that belongs to the class of isoindolinone derivatives It is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and an acetic acid moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid typically involves the bromination of isoindolinone followed by the introduction of the acetic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6th position. The subsequent introduction of the acetic acid moiety can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(6-Bromo-1-oxoisoindolin-2-YL)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and acetic acid groups. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-(5-bromo-3-oxo-1H-isoindol-2-yl)acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5H2,(H,13,14)

InChI Key

KKSUGLJORZMQRN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)N1CC(=O)O

Origin of Product

United States

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